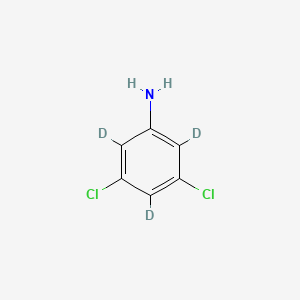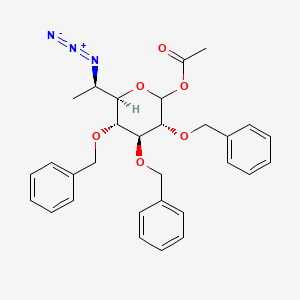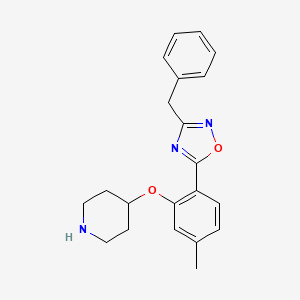
3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the benzyl and piperidinyl groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the aromatic ring.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用机制
The mechanism of action of 3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as cell growth or apoptosis.
相似化合物的比较
Similar Compounds
Other oxadiazoles: Such as 1,2,4-oxadiazole derivatives with different substituents.
Benzyl-substituted compounds: Compounds with similar benzyl groups but different core structures.
Uniqueness
3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole may have unique properties due to the specific combination of its functional groups, which can influence its biological activity and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases is recommended
属性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
3-benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-8-18(19(13-15)25-17-9-11-22-12-10-17)21-23-20(24-26-21)14-16-5-3-2-4-6-16/h2-8,13,17,22H,9-12,14H2,1H3 |
InChI 键 |
FEVIUHYDPZPOLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3)OC4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)
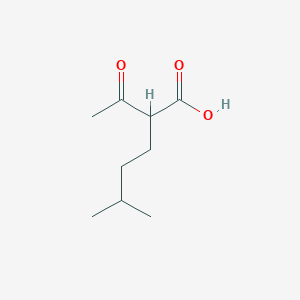
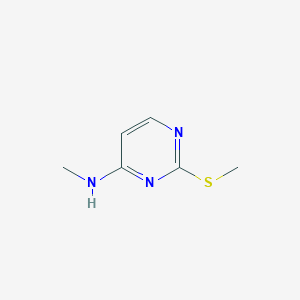
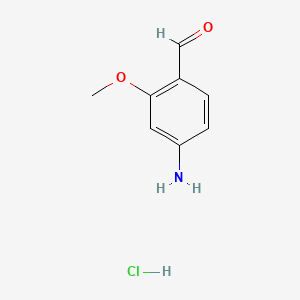
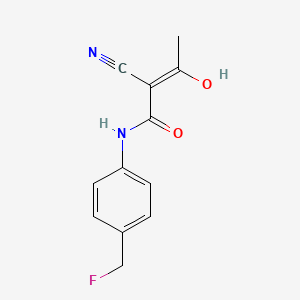

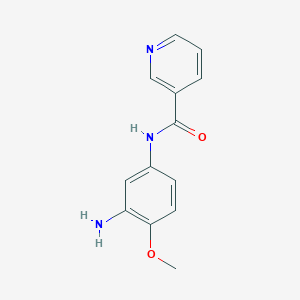
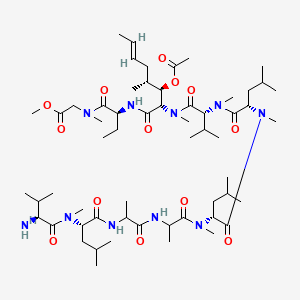
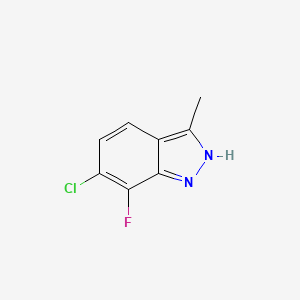

![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)
